
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a nitrophenyl group attached to a butenone backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butenone Backbone: The initial step involves the formation of the butenone backbone through aldol condensation reactions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions using dimethylamine.
Addition of the Nitrophenyl Group: The nitrophenyl group is added through electrophilic aromatic substitution reactions using nitrobenzene derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme activity or protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways involved in the compound’s action depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)butan-2-one and 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-2-en-1-one share structural similarities but differ in the position of functional groups or the degree of unsaturation.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
52765-19-2 |
|---|---|
Formule moléculaire |
C12H13BrN2O3 |
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
1-bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c1-14(2)8-10(12(16)7-13)9-5-3-4-6-11(9)15(17)18/h3-6,8H,7H2,1-2H3 |
Clé InChI |
XMIFPCVWFWNXIH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C1=CC=CC=C1[N+](=O)[O-])C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


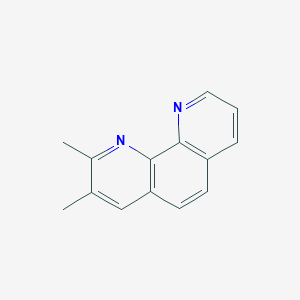

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
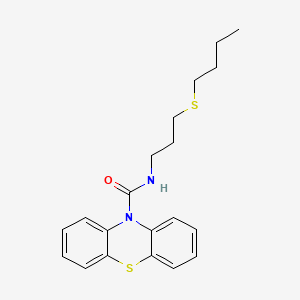
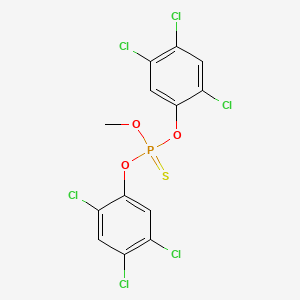
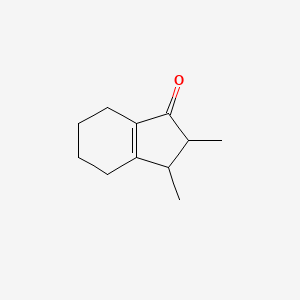
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
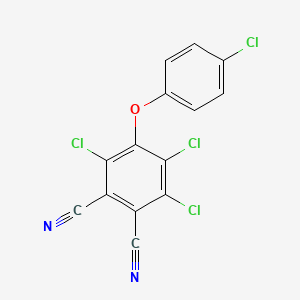
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
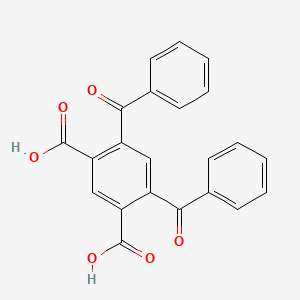
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
